Proguanil hydrochloride is a biguanide derivative classified as an antimalarial agent. [] It acts as a prodrug, meaning it is metabolized in the body into its active form, cycloguanil. [, ] In scientific research, proguanil serves as a valuable tool for studying malaria parasite biology, drug metabolism, and the impact of genetic variability on drug response.
Proguanil itself exhibits weak antimalarial activity. [] Its effectiveness stems from its metabolite, cycloguanil, which acts as a potent inhibitor of dihydrofolate reductase (DHFR) in malaria parasites. [] DHFR is a key enzyme in the folate pathway, essential for the synthesis of nucleic acids and amino acids in the parasite. [] By inhibiting DHFR, cycloguanil disrupts parasite growth and multiplication. []
Proguanil is primarily metabolized in the liver by cytochrome P450 (CYP) enzymes, specifically CYP2C19 and CYP3A4. [, , ] The metabolism of proguanil to cycloguanil is a crucial step in its activation, as cycloguanil exhibits significantly higher antimalarial activity than the parent compound. []
Concurrent administration of proguanil with other drugs, particularly those metabolized by the same CYP enzymes, can significantly alter its pharmacokinetics. [, ] For example, phenytoin, an anticonvulsant, induces CYP2C19 and reduces proguanil concentrations, potentially necessitating dosage adjustments. [] Similarly, other CYP2C19 substrates, like mephenytoin, methsuximide, and mephobarbitone, also inhibit cycloguanil formation. []
Genetic variations in CYP2C19 significantly influence the metabolism of proguanil and, consequently, its efficacy. [] Individuals with specific CYP2C19 gene variants, categorized as poor metabolizers, exhibit reduced cycloguanil formation and may require higher doses or alternative treatment strategies for optimal antimalarial effect. [, ] Moreover, polymorphisms in the organic cation transporter 1 (OCT1) also affect the intracellular concentrations of cycloguanil, further highlighting the complexity of genetic influences on proguanil's action. []
The emergence of resistance to proguanil, often associated with mutations in the parasite DHFR gene, poses a significant challenge in malaria treatment and prevention. [, ] Studies have identified specific point mutations in the pfdhfr gene linked to proguanil resistance, offering valuable insights into the evolution of drug resistance in malaria parasites. [, ] The prevalence of these mutations varies geographically, highlighting the importance of continuous monitoring and adapting treatment strategies to counter emerging resistance. [, ]
CAS No.: 3025-88-5
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6
CAS No.: 2361566-66-5